molecular formula C23H17F2NO4S B2912477 6-Fluoro-1-[(3-fluorophenyl)methyl]-3-(4-methoxybenzenesulfonyl)-1,4-dihydroquinolin-4-one CAS No. 872199-19-4

6-Fluoro-1-[(3-fluorophenyl)methyl]-3-(4-methoxybenzenesulfonyl)-1,4-dihydroquinolin-4-one

Cat. No. B2912477
CAS RN: 872199-19-4
M. Wt: 441.45
InChI Key: VLWNPAPZLABYLB-UHFFFAOYSA-N
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Description

The compound “6-Fluoro-1-[(3-fluorophenyl)methyl]-3-(4-methoxybenzenesulfonyl)-1,4-dihydroquinolin-4-one” has a molecular weight of 441.45 and a molecular formula of C23 H17 F2 N O4 S . It is achiral, with a logP of 4.0407, a logD of 4.0407, and a logSw of -4.2947 . It has 7 hydrogen bond acceptors and a polar surface area of 52.607 .


Molecular Structure Analysis

The SMILES string for this compound is: COc1ccc(cc1)S(C1=CN(Cc2cccc(c2)F)c2ccc(cc2C1=O)F)(=O)=O . This provides a text representation of the compound’s structure.


Physical And Chemical Properties Analysis

As mentioned in the description, this compound has a logP of 4.0407, a logD of 4.0407, and a logSw of -4.2947 . These values provide information about the compound’s solubility and distribution characteristics.

properties

IUPAC Name

6-fluoro-1-[(3-fluorophenyl)methyl]-3-(4-methoxyphenyl)sulfonylquinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17F2NO4S/c1-30-18-6-8-19(9-7-18)31(28,29)22-14-26(13-15-3-2-4-16(24)11-15)21-10-5-17(25)12-20(21)23(22)27/h2-12,14H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLWNPAPZLABYLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=C(C2=O)C=C(C=C3)F)CC4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17F2NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Fluoro-1-[(3-fluorophenyl)methyl]-3-(4-methoxybenzenesulfonyl)-1,4-dihydroquinolin-4-one

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